molecular formula C9H13N5O2 B601343 9-(4-Hydroxybutyl)guanine CAS No. 23169-37-1

9-(4-Hydroxybutyl)guanine

Cat. No. B601343
CAS RN: 23169-37-1
M. Wt: 223.24
InChI Key:
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Description

9-(4-Hydroxybutyl)guanine, also known as 2-Amino-1,9-dihydro-9-(4-hydroxybutyl)-6H-purin-6-one, is a compound with the molecular formula C9H13N5O2 and a molecular weight of 223.23 . It is an analogue of acyclovir in which the ether oxygen is replaced by a methylene group .


Synthesis Analysis

The synthesis of 9-(4-Hydroxybutyl)guanine involves the use of a tosylate precursor and [18F]KF . The tosylate precursor reacts with [18F]KF using Kryptofix2.2.2 followed by deprotection to give [18F]FHBT .


Molecular Structure Analysis

The molecular structure of 9-(4-Hydroxybutyl)guanine is based on the 2-(phenylthio)-6-oxopurine backbone . This structure is similar to that of the ® and (S) forms of 9-(3,4-dihydroxybutyl)guanine .


Chemical Reactions Analysis

9-(4-Hydroxybutyl)guanine is a viral thymidine kinase-dependent inhibitor of virus multiplication . It has been compared for antiherpes activity in vivo and in vitro with the ® and (S) forms of 9-(3,4-dihydroxybutyl)guanine .


Physical And Chemical Properties Analysis

The physical and chemical properties of 9-(4-Hydroxybutyl)guanine include a molecular formula of C9H13N5O2 and a molecular weight of 223.23 . More detailed properties such as melting point, boiling point, and density can be found on chemical databases .

Scientific Research Applications

  • Antiherpetic Activity : 9-(4-Hydroxybutyl)guanine has been synthesized and tested for its antiherpes activity. It shows inhibition of herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2) in cell cultures at certain concentrations. It also exhibits selective inhibition of HSV-1 DNA synthesis in infected cells and has low cellular toxicity (Larsson, Alenius, Johansson, & Oberg, 1983).

  • Crystal Structure Analysis : The crystal structure of 9-(4-Hydroxybutyl)guanine, an analogue of acyclovir, has been analyzed. This provides insights into its conformational properties, which are important for understanding its interaction with biological targets (Birnbaum, Johansson, & Shugar, 1987).

  • Comparison with Other Compounds : Studies have compared the antiherpes effects and pharmacokinetic properties of 9-(4-Hydroxybutyl)guanine with other guanosine analogs. These studies help in understanding the efficacy and potential therapeutic use of this compound in comparison with others (Ericson et al., 1985).

  • Use in PET Imaging for Viral Infection and Gene Therapy : 9-(4-Hydroxybutyl)guanine has been used to develop imaging agents for positron emission tomography (PET), aiding in the detection of viral infection and monitoring gene therapy (Alauddin & Conti, 1998); (Ponde, Dence, Schuster, & Welch, 2004).

  • Synthesis of Analogs and Antiviral Activity : There has been research on synthesizing analogues of 9-(4-Hydroxybutyl)guanine and testing their antiviral activities, which is crucial for developing new antiviral drugs (Krim, Taourirte, & Engels, 2011).

Mechanism of Action

The mechanism of action of 9-(4-Hydroxybutyl)guanine involves its role as a viral thymidine kinase-dependent inhibitor of virus multiplication . It is a selective substrate of HSV1-sr39TK .

Future Directions

Future research could focus on improving the blood-brain barrier (BBB) penetration of 9-(4-Hydroxybutyl)guanine . Although [18F]FHBT showed no statistically significant improvement of BBB permeability compared with [18F]FHBG, the 2-(phenylthio)-6-oxopurine backbone can serve as a novel scaffold for developing HSV1-tk/HSV1-sr39tk reporter gene imaging agents .

properties

IUPAC Name

2-amino-9-(4-hydroxybutyl)-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O2/c10-9-12-7-6(8(16)13-9)11-5-14(7)3-1-2-4-15/h5,15H,1-4H2,(H3,10,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVQJDXCYEPGOCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1CCCCO)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90177750
Record name 9-(4-Hydroxybutyl)guanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90177750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23169-37-1
Record name 9-(4-Hydroxybutyl)guanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023169371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(4-Hydroxybutyl)guanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90177750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

9-(4-Acetoxybutyl)-N2 -acetyl-7-benzylguaninium bromide (39.7 g; content 97.5%; 80.8 mmol) was added to a mixed solution of methanol (404 ml) and 7.48 g (1.62 mmol) of 5% Pd/C (water content 54%). The reaction was carried out at 50° C. for 4 h under hydrogen atmosphere (1 atm). After completion of the reaction (confirmed by HPLC), the reaction mixture was filtered through Celite, and the solvent was removed by distillation under reduced pressure. Then, water (130 ml) and 25% NaOH (45.2 g) were added to the residue and stirred overnight at 40° C. The mixture was neutralized by 2N HCl stirred at room temperature for 2 h. The precipitated crystals were filtered and dried at 50° C. under reduced pressure for a yield of 17.33 g of 9-hydroxybutylguanine (97.2% purity, 93.4% yield).
Name
9-(4-Acetoxybutyl)-N2 -acetyl-7-benzylguaninium bromide
Quantity
39.7 g
Type
reactant
Reaction Step One
Name
Quantity
7.48 g
Type
catalyst
Reaction Step One
Quantity
404 mL
Type
solvent
Reaction Step One
Yield
93.4%

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